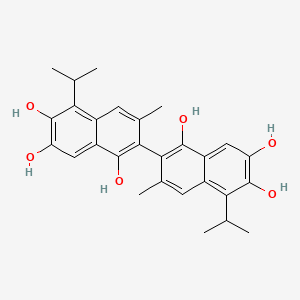
Apogossypol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
NSC736630: は、癌や白血病におけるアポトーシス調節において重要な役割を果たすBcl-2アンタゴニストです。 Bcl-2ファミリータンパク質の発現変化は、悪性細胞の増殖と化学療法抵抗性に寄与します .
準備方法
合成経路: NSC736630は、天然物の半合成誘導体です。 ゴシポールから2つの反応性アルデヒドを除去することで得られます。
反応条件: この化合物は経口活性があり、内因性BH3ペプチド含有アンタゴニストを模倣しています。
工業生産: 大規模な工業生産方法の詳細については、広く入手できません。
化学反応の分析
反応性: NSC736630は、酸化、還元、置換などのさまざまな反応を受けます。
一般的な試薬と条件: 特定の試薬と条件は、目的の反応によって異なります。 たとえば、求核剤と反応するか、レドックス反応を起こす可能性があります。
主要な生成物: 生成される生成物は、反応の種類と条件によって異なります。
4. 科学研究への応用
NSC736630には、さまざまな用途があります。
癌研究: Bcl-2タンパク質を標的とするため、癌細胞のアポトーシス感受性を回復させるのに役立ちます。
白血病治療: 抗アポトーシスBcl-2タンパク質を阻害することで、白血病患者の臨床転帰が改善されます。
B-NHLおよびCLL: Bcl-2の過剰発現は、非ホジキンB細胞リンパ腫(B-NHL)および慢性リンパ性白血病(CLL)で起こります.
科学的研究の応用
Efficacy Against Cancer Cell Lines
Numerous studies have demonstrated the efficacy of Apogossypol against various cancer cell lines. For instance, a study reported that both (+) and (−) isomers of this compound induced apoptosis in RS11846 and DOHH2 lymphoma cell lines in a dose-dependent manner. The isomers displayed similar pro-apoptotic activities, with both being more effective than racemic this compound .
In another study, a derivative known as compound 8r was synthesized, which inhibited cell growth in human lung cancer and B-cell lymphoma cell lines with effective concentrations (EC_50) as low as 0.33 μM. This compound also exhibited minimal cytotoxicity towards non-cancerous cells, suggesting a targeted action against malignant cells .
Pharmacokinetics and Toxicity
This compound has been evaluated for its pharmacokinetic properties in animal models. Compared to gossypol, this compound demonstrated superior blood concentrations over time due to slower clearance rates. This characteristic may enhance its therapeutic window by maintaining effective drug levels longer while reducing toxicity associated with gossypol's reactive aldehyde groups .
Clinical Implications
The promising results from preclinical studies have led to further exploration of this compound in clinical settings. Its derivatives, particularly those targeting Mcl-1, are being investigated for their ability to sensitize tumors to existing therapies. For example, the derivative BI-97C1 has shown potential in enhancing the efficacy of mda-7/IL-24-mediated therapies in multiple myeloma cells .
Study 1: In Vivo Efficacy
In transgenic mouse models with overexpressed Bcl-2 proteins, this compound derivatives exhibited significant anti-tumor effects without substantial toxicity. These results support the potential for this compound-based therapies in cancers characterized by high levels of anti-apoptotic Bcl-2 family proteins .
Study 2: Combination Therapy
A recent study explored the use of this compound derivatives in combination with other chemotherapeutic agents. The findings indicated that these combinations could enhance the sensitivity of resistant cancer types to treatment by overcoming apoptotic resistance mechanisms mediated by Bcl-2 proteins .
Summary Table: Key Findings on this compound Applications
| Application | Description | Key Findings |
|---|---|---|
| Mechanism | Inhibits anti-apoptotic proteins (Bcl-2, Mcl-1) | Functions as a BH3 mimetic |
| Cell Line Efficacy | Induces apoptosis in lymphoma and lung cancer cells | Dose-dependent effects; effective at low micromolar concentrations |
| Pharmacokinetics | Superior blood concentration and slower clearance than gossypol | Enhanced therapeutic window |
| Clinical Implications | Potential for use in combination therapies | Sensitizes resistant tumors |
| In Vivo Studies | Demonstrated efficacy in transgenic mouse models | Significant tumor reduction without high toxicity |
作用機序
分子標的: NSC736630は、抗アポトーシスBcl-2ファミリータンパク質に結合して阻害します。
6. 類似の化合物との比較
独自性: NSC736630(アポゴシポール)は、親化合物であるゴシポールと比較して、優れた効力と低い毒性を示します。
類似化合物との比較
Uniqueness: NSC736630 (apogossypol) displays superior efficacy and lower toxicity compared to its parent compound, gossypol.
Similar Compounds: Other Bcl-2 inhibitors include oblimersen sodium (Genasense) and related agents.
特性
CAS番号 |
66389-74-0 |
|---|---|
分子式 |
C29H34O7 |
分子量 |
494.6 g/mol |
IUPAC名 |
methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3 |
InChIキー |
DDVSMQNLYHXDSK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C |
正規SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













